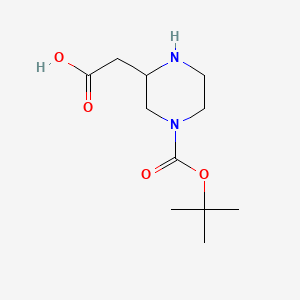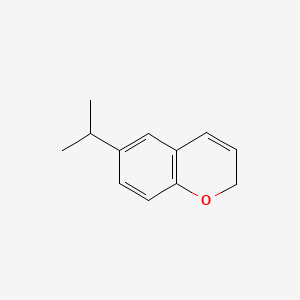![molecular formula C11H20BNO3Si B576299 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid CAS No. 173999-08-1](/img/structure/B576299.png)
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is a chemical compound with the molecular formula C11H20BNO3Si . It is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common application for organoboron compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Aplicaciones Científicas De Investigación
Organic Electronics and Photonic Applications
BODIPY Platform for OLEDs : Research on BODIPY-based materials, including boronic acid derivatives, shows promise for applications in organic light-emitting diodes (OLEDs). These materials are explored for their potential as metal-free infrared emitters, leveraging properties such as aggregation-induced emission to enhance device performance (Squeo & Pasini, 2020).
Medicinal Chemistry
Hybrid Catalysts in Medicinal Chemistry : The role of boronic acid derivatives in synthesizing medicinally relevant compounds is highlighted, especially for creating scaffolds like 5H-pyrano[2,3-d]pyrimidine, which are pivotal in drug development. Such research underscores the versatility of boronic acids in synthesizing complex molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Synthesis of N-Heterocycles : Chiral sulfinamides, closely related to the structural motifs of tert-butyl(dimethyl)silyl groups, are utilized in asymmetric synthesis, including the creation of N-heterocycles like piperidines and pyrrolidines. This methodology is critical for developing novel therapeutic agents, indicating the importance of such derivatives in medicinal chemistry (Philip et al., 2020).
Environmental Science
Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants, which include derivatives of tert-butyl groups, focus on their environmental presence, human exposure, and potential toxicity. This research area is crucial for understanding the environmental impact and safety profiles of such compounds (Liu & Mabury, 2020).
Safety And Hazards
The safety data sheet for a similar compound, 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . These hazards may also apply to 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid.
Propiedades
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxypyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO3Si/c1-11(2,3)17(4,5)16-10-6-9(12(14)15)7-13-8-10/h6-8,14-15H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZDPPIAAAILAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148655 |
Source


|
| Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid | |
CAS RN |
1309982-37-3 |
Source


|
| Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclo[N(Me)Ala-DL-OAbu(CN)-DL-Leu(5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(5-Pr)]](/img/structure/B576216.png)
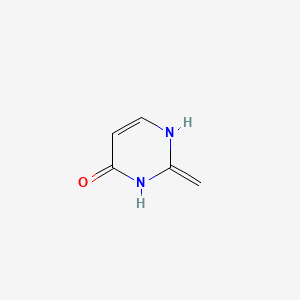

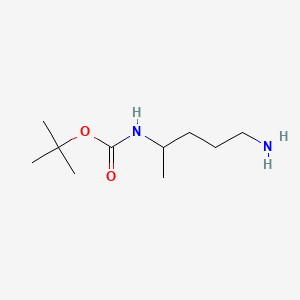
![6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine](/img/structure/B576228.png)
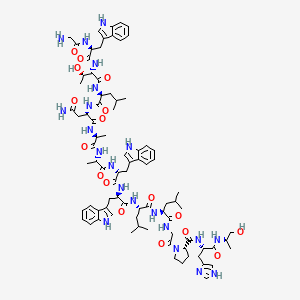
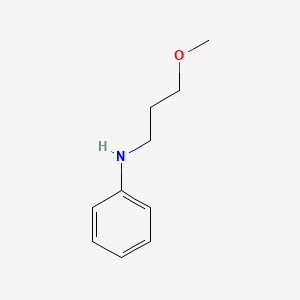
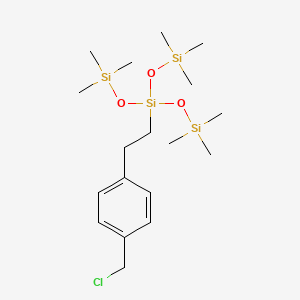
![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)
